molecular formula C7H16Cl2Si B1587358 tert-Butyl(dichloromethyl)dimethylsilane CAS No. 138983-08-1

tert-Butyl(dichloromethyl)dimethylsilane

Cat. No. B1587358
M. Wt: 199.19 g/mol
InChI Key: IIGQYABNVUNASW-UHFFFAOYSA-N
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Description



  • tert-Butyl(dichloromethyl)dimethylsilane, commonly abbreviated as TBDMSCl, is an organosilicon compound with the formula (Me<sub>3</sub>C)Me<sub>2</sub>SiCl (Me = CH<sub>3</sub>).

  • It contains two methyl groups and a tert-butyl group attached to a silicon atom.

  • TBDMSCl is more bulky than trimethylsilyl chloride.





  • Synthesis Analysis



    • TBDMSCl is synthesized by reacting tert-butyl(dimethyl)silyl chloride with a base in the presence of an alcohol:
      (Me<sub>3</sub>C)Me<sub>2</sub>SiCl + ROH → (Me<sub>3</sub>C)Me<sub>2</sub>SiOR + HCl


    • The resulting silyl ethers hydrolyze more slowly than trimethylsilyl ethers.





  • Molecular Structure Analysis



    • Molecular formula: C<sub>7</sub>H<sub>16</sub>Cl<sub>2</sub>Si

    • Molecular weight: 199.19 g/mol

    • Structure:





  • Chemical Reactions Analysis



    • TBDMSCl reacts with alcohols to form tert-butyldimethylsilyl ethers.

    • It is also used for selective cleavage of TBDMS-ethers.





  • Physical And Chemical Properties Analysis



    • Boiling point: 70 °C/20 mmHg (lit.)

    • Melting point: 42-45 °C (lit.)

    • Flammable solid.




  • Scientific Research Applications

    Preparation of Secondary and Tertiary tert-Butyldimethylsilylamines

    Bowser and Bringley (1985) explored the reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines, yielding compounds with the general formula t-BuMe2SiNRR1. These compounds displayed high stability towards hydrolysis and lower chemical reactivity compared to their trimethylsilyl analogs, suggesting their potential utility in organic synthesis and chemical modifications (Bowser & Bringley, 1985).

    Nucleophilic Protected Hydrogen Sulfide Equivalents

    Dong, Clive, and Gao (2015) reported on [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur. This reagent complements the electrophilic reagent p-MeC6H4SO2SCH2OSiMe2Bu-t, demonstrating applications in sulfur chemistry and potential in organic synthesis (Dong, Clive, & Gao, 2015).

    Hydroxyl Group Protection

    Corey and Venkateswarlu (1972) discussed the development of chemical agents for protecting hydroxyl groups, highlighting the use of dimethyl-tert-butylsilyl. The ethers of this substance were stable under various conditions, including in water and alcohol bases, suggesting their importance in synthetic chemistry, particularly in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

    Organometallic Chemistry Applications

    Chacon, Coughlin, Henling, and Bercaw (1995) prepared and analyzed structures of rac-[bis(2-trimethylsilyl-4-tert-butyl-η5-cyclopentadienyl)dimethylsilane]dichlorotitanium and zirconium. These studies in organometallic chemistry suggest the potential use of tert-butyl(dichloromethyl)dimethylsilane derivatives in the synthesis of complex metal-organic compounds (Chacon et al., 1995).

    Electrocatalytic Reduction

    Baron, Darchen, and Hauchard (2004) investigated the electrocatalytic reduction of tert-butyl hydroperoxide, suggesting potential applications of tert-butyl(dichloromethyl)dimethylsilane derivatives in electrochemistry and material science (Baron, Darchen, & Hauchard, 2004).

    Palladium-Catalyzed Decomposition Studies

    Maas, Fronda, Mayer, and Brückmann (1994) explored the palladium-catalyzed decomposition of a (1-diazo-2-oxoalkyl)silane, providing insights into the use of tert-butyl(dichloromethyl)dimethylsilane in complex catalytic processes, which could be relevant in advanced synthetic methodologies (Maas et al., 1994).

    Safety And Hazards



    • Flammable solid.

    • Toxic to aquatic life with long-lasting effects.




  • Future Directions



    • Research on applications in organic synthesis and materials science continues.




    Please note that this analysis is based on available information, and further research may yield additional insights. Always follow safety precautions when handling this compound1234


    properties

    IUPAC Name

    tert-butyl-(dichloromethyl)-dimethylsilane
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H16Cl2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IIGQYABNVUNASW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)[Si](C)(C)C(Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H16Cl2Si
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50402636
    Record name tert-Butyl(dichloromethyl)dimethylsilane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50402636
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    199.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    tert-Butyl(dichloromethyl)dimethylsilane

    CAS RN

    138983-08-1
    Record name tert-Butyl(dichloromethyl)dimethylsilane
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50402636
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name tert-Butyl(dichloromethyl)dimethylsilane
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    3
    Citations
    H Shinokubo, K Miura, K Oshima, K Utimoto - Tetrahedron, 1996 - Elsevier
    One-pot synthesis of R 1 CH(OSiMe 2 -t-Bu)CX 2 CH(OH)R 2 (X=Cl, Br) successive addition of two different aldehydes (R 1 CHO and R 2 CHO) has been achieved starting from tert-…
    Number of citations: 81 www.sciencedirect.com
    H Shinokubo - 1998 - repository.kulib.kyoto-u.ac.jp
    The tandem carbon-carbon bond formation reaction triggered by anionic rearrangement of silyl group from carbon to oxygen has increasingly attracted the attention of many chemists as …
    Number of citations: 0 repository.kulib.kyoto-u.ac.jp
    H Shinokubo - Tetrahedron Lett, 1996 - core.ac.uk
    The tandem carbon-carbon bond formation reaction triggered by anionic rearrangement of silyl group from carbon to oxygen has increasingly attracted the attention of many chemists as …
    Number of citations: 2 core.ac.uk

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